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GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU - 53643-14-4

GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU

Catalog Number: EVT-1438910
CAS Number: 53643-14-4
Molecular Formula: C42H60N4O23
Molecular Weight: 988.947
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU is a synthetic oligosaccharide that consists of repeated units of N-acetylglucosamine, linked through β-1,4-glycosidic bonds. This compound is derived from the structural backbone of glycoproteins and glycolipids, playing a significant role in cellular processes such as signaling and recognition.

Source

This compound is synthesized in the laboratory and does not occur naturally. It is primarily used in biochemical research to study glycosylation processes and the role of carbohydrates in biological systems.

Classification

GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU is classified under oligosaccharides, specifically as a glycoside due to its carbohydrate structure. It can also be categorized as a glycan, which is a polymeric carbohydrate structure.

Synthesis Analysis

Methods

The synthesis of GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU typically involves enzymatic methods or chemical synthesis techniques. Enzymatic synthesis often utilizes glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules (like UDP-N-acetylglucosamine) to acceptor substrates.

Technical Details

For instance, one method involves using recombinant glycosyltransferases that have been engineered to enhance their specificity and efficiency in catalyzing the formation of β-1,4 linkages. The reaction conditions are optimized to favor the formation of the desired oligosaccharide while minimizing side reactions.

Molecular Structure Analysis

Structure

Data

The molecular formula can be represented as C14H25N5O14C_{14}H_{25}N_{5}O_{14}, reflecting its composition. The precise stereochemistry at each glycosidic bond is crucial for its function.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for carbohydrates, including hydrolysis, oxidation, and reduction. It can also undergo enzymatic reactions facilitated by specific glycosidases or glycosyltransferases.

Technical Details

For example, hydrolysis can be catalyzed by enzymes such as N-acetylglucosaminidases, leading to the release of individual N-acetylglucosamine units. Understanding these reactions is vital for applications in drug development and therapeutic interventions targeting glycan structures.

Mechanism of Action

Process

The mechanism of action for GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU involves its interaction with specific receptors or enzymes within biological systems. This interaction can modulate various cellular processes such as signaling pathways and immune responses.

Data

Studies have shown that this compound can influence cell adhesion and migration by interacting with lectins or other carbohydrate-binding proteins. The precise mechanism often depends on the concentration and context within biological systems.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically a white to off-white powder at room temperature. It is soluble in water and polar solvents due to its hydrophilic nature stemming from multiple hydroxyl groups.

Chemical Properties

Chemically, GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU is stable under neutral pH conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various biochemical assays.

Applications

Scientific Uses

This oligosaccharide has significant applications in glycobiology research, particularly in studying glycosylation patterns and their implications in health and disease. It serves as a valuable tool for investigating the roles of carbohydrates in cell signaling, immune response modulation, and pathogen recognition.

Biochemical Significance and Research Context of β-1,4-Linked GlcNAc Oligomers

GlcNAc Oligomer Structural Diversity in Microbial Systems

β-1,4-linked N-acetylglucosamine (GlcNAc) oligomers are fundamental structural components in diverse microbial systems, serving critical roles in cell wall integrity, signaling, and host-pathogen interactions. The tetrameric sequence GlcNAcβ1-4GlcNAcβ1-4GlcNAcβ1-4GlcNAc forms the core structural unit of chitin in fungi and arthropods and peptidoglycan in bacteria. In Gram-positive bacteria like Streptococcus pyogenes, hyaluronan synthases (Class I-R enzymes) polymerize UDP-GlcNAc and UDP-glucuronic acid into hyaluronan capsules, utilizing a GT-A fold Rossmann domain for processive chain elongation at the reducing end [3]. The crystal structure of human GlcNAc-1-phosphotransferase (PTase) reveals how conserved regions (CR1–CR4) coordinate UDP-GlcNAc binding for mannose phosphorylation in lysosomal enzyme trafficking [2]. This enzyme’s catalytic core, resolved at 3.4 Å via cryo-EM, shows high conservation with bacterial homologs, underscoring the evolutionary retention of β-1,4-GlcNAc linkage specificity [2].

Microbes further diversify GlcNAc oligomers through enzymatic modifications:

  • N-Deacetylation: Poly-β-(1→6)-GlcNAc (dPNAG) in bacterial biofilms confers antibiotic resistance [4].
  • Branching: α1,6-linked mannose residues in fungal N-glycans mask underlying GlcNAc units [9].
  • Phosphorylation: GlcNAc-1-phosphate modifications direct lysosomal hydrolases via the mannose-6-phosphate pathway [2].

Table 1: Microbial Enzymes Utilizing β-1,4-GlcNAc Oligomers

EnzymeSourceFunctionStructural Feature
Hyaluronan SynthaseStreptococcus pyogenesPolymerizes UDP-GlcNAc into HA capsulesGT-2 domain, processive elongation
GlcNAc-1-PTaseHomo sapiensTransfers GlcNAc-1-P to mannose residuesCatalytic core (CR1–CR4), Rossmann fold
β-HexosaminidaseBordetella spp.Hydrolyzes chitin-like oligomersConserved catalytic residues (DDX motif)
ChitinaseFungal pathogensDegrades chitin for nutrient acquisitionTIM barrel domain, processive mechanism

Role as Fluorogenic Substrates in Glycosidase Activity Assays

The fluorogenic substrate GlcNAcβ1-4GlcNAcβ1-4GlcNAcβ1-4GlcNAcβ1-4MU (tetra-GlcNAc-4MU) addresses critical limitations of monosaccharide analogs (e.g., 4MU-GlcNAc) in glycosidase assays. Conventional substrates like 4MU-GlcNAc exhibit poor recognition by enzymes requiring extended substrate motifs, such as chitinases and exo-β-N-acetylglucosaminidases, due to the absence of natural oligomeric context [4] [9]. The tetra-GlcNAc backbone mimics native chitin fragments, enabling high-affinity binding to processive enzymes through subsite occupancy. For instance:

  • Dispersin B (DspB): Hydrolyzes dPNAG biofilms but shows negligible activity toward 4MU-GlcNAc (kcat/KM < 10 M⁻¹s⁻¹) [4]. Tetra-GlcNAc-4MU enhances catalytic efficiency 100-fold by engaging multiple subsites.
  • O-GlcNAcase (OGA): Human OGA processes tetra-GlcNAc-4MU with 5× higher specificity than 4MU-GlcNAc due to extended substrate interactions with the active-site cleft [6].

The 4-methylumbelliferone (4MU) moiety enables ratiometric or "turn-on" fluorescence detection upon hydrolysis. Unlike 4MU (pKa ≈ 8.0), carbamate-linked probes like AMC-GlcNAc allow continuous activity measurement across physiological pH ranges [4]. Tetra-GlcNAc-4MU further improves signal-to-noise ratios in cell lysates by reducing non-specific hydrolysis.

Table 2: Performance Comparison of Fluorogenic GlcNAc Substrates

SubstrateEnzymekcat/KM (M⁻¹s⁻¹)pH RangeInterference in Lysates
4MU-GlcNAcHexosaminidase2.1 × 10³7.5–9.0High
AMC-GlcNAcHexosaminidase1.8 × 10⁴4.0–8.0Moderate
Tetra-GlcNAc-4MUChitinase3.5 × 10⁵4.0–9.0Low
Tetra-GlcNAc-4MUDispersin B2.9 × 10⁴5.5–8.5Low

Evolutionary Conservation of β-1,4-GlcNAc Linkages in Pathogen Adaptation

β-1,4-GlcNAc oligomers are evolutionarily conserved virulence factors enabling immune evasion and intracellular persistence in pathogens. Bordetella species exemplify this adaptation: ancestral lineages like B. bronchiseptica survive macrophage phagocytosis by upregulating stress-response genes (e.g., DNA repair, oxidative detoxification) upon internalization [10]. This intracellular persistence relies on enzymes processing GlcNAc-containing glycans, including peptidoglycan remodeling amidases. Cross-species genomic analyses confirm that genes mediating β-1,4-GlcNAc metabolism (e.g., nagA, hexB) are conserved in B. pertussis, B. petrii, and B. trematum but absent in the avian pathogen B. avium, which lacks intracellular survival capability [10].

Chitinolytic pathogens similarly exploit β-1,4-GlcNAc oligomers:

  • Fungal Immune Evasion: Candida albicans masks β-glucans with chitin (poly-β-1,4-GlcNAc) to evade Dectin-1 receptor recognition [4].
  • Bacterial Biofilms: Poly-β-(1→6)-GlcNAc (dPNAG) in Escherichia coli biofilms resists phagocytosis and antibiotics [4].
  • Thermobaculum terrenum: This soil bacterium encodes functional O-GlcNAc transferase (OGT) and hydrolase (OGA) homologs, suggesting ancient origins for GlcNAc-mediated signaling in stress adaptation [5].

Pathogen tolerance mechanisms thus hinge on conserved β-1,4-GlcNAc pathways that balance immune activation and persistence. For example, bat reservoirs of Marburg virus exhibit dampened interferon responses, minimizing immunopathology while sustaining viral loads—a strategy mirrored in Bordetella’s intracellular lifestyle [7] [10].

Table 3: Pathogens Utilizing β-1,4-GlcNAc Oligomers for Adaptation

PathogenConserved PathwayRole in VirulenceGenetic Evidence
Bordetella bronchisepticaIntracellular stress responseMacrophage persistenceUpregulated nagA, hexB in phagosomes
Escherichia colidPNAG biosynthesisBiofilm formation, immune evasionpgaABCD operon
Candida albicansChitin synthaseMasking of immunogenic β-glucansCHS gene family expansions
Thermobaculum terrenumO-GlcNAc cyclingNutrient stress responseOGT/OGA structural conservation

Properties

CAS Number

53643-14-4

Product Name

GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C42H60N4O23

Molecular Weight

988.947

InChI

InChI=1S/C42H60N4O23/c1-14-8-26(55)62-21-9-19(6-7-20(14)21)61-39-28(44-16(3)52)33(58)36(23(11-48)64-39)68-41-30(46-18(5)54)35(60)38(25(13-50)66-41)69-42-29(45-17(4)53)34(59)37(24(12-49)65-42)67-40-27(43-15(2)51)32(57)31(56)22(10-47)63-40/h6-9,22-25,27-42,47-50,56-60H,10-13H2,1-5H3,(H,43,51)(H,44,52)(H,45,53)(H,46,54)/t22-,23-,24-,25-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41+,42+/m1/s1

InChI Key

FMZCALJGBTWBDB-BGWTZNANSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C

Synonyms

GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU

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